Triphenyl(tosylmethyl)silane
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Overview
Description
Triphenyl(tosylmethyl)silane is an organosilicon compound with the chemical formula C26H24O2SSi. It is characterized by the presence of a silicon atom bonded to three phenyl groups and a tosylmethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(tosylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with tosylmethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(tosylmethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The tosylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Triphenyl(tosylmethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its use in developing new therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which triphenyl(tosylmethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar in structure but lacks the tosylmethyl group.
Triethylsilane: Contains ethyl groups instead of phenyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent.
Uniqueness
Triphenyl(tosylmethyl)silane is unique due to the presence of both phenyl and tosylmethyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in various synthetic applications where specific reactivity patterns are desired .
Properties
Molecular Formula |
C26H24O2SSi |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(4-methylphenyl)sulfonylmethyl-triphenylsilane |
InChI |
InChI=1S/C26H24O2SSi/c1-22-17-19-23(20-18-22)29(27,28)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3 |
InChI Key |
KPKZSMQKZGIBGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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